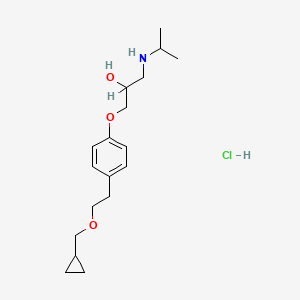
Pyroglutamyl-histidyl-prolylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamyl-histidyl-prolylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, pyroglutamic acid, is attached to the resin.
Coupling of subsequent amino acids: Histidine and proline are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection and cleavage: The peptide is deprotected and cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Análisis De Reacciones Químicas
Types of Reactions
Pyroglutamyl-histidyl-prolylamide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by pyroglutamyl-peptidase II, which specifically cleaves the pyroglutamyl-histidyl bond.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Metal chelators can inhibit the activity of pyroglutamyl-peptidase II.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, although these reactions are not typically employed for this compound.
Major Products Formed
The primary product of hydrolysis is the release of the N-terminal pyroglutamyl group from the peptide chain .
Aplicaciones Científicas De Investigación
Pyroglutamyl-histidyl-prolylamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis.
Industry: Utilized in the production of diagnostic assays and research reagents.
Mecanismo De Acción
Pyroglutamyl-histidyl-prolylamide exerts its effects by binding to the thyrotropin-releasing hormone receptor (TRHR), a G protein-coupled receptor. Upon binding, TRHR activates the phosphatidylinositol-calcium-protein kinase C (PKC) pathway, leading to the release of thyroid-stimulating hormone from the anterior pituitary gland . This hormone then stimulates the thyroid gland to produce thyroid hormones, which regulate metabolism and other physiological functions .
Comparación Con Compuestos Similares
Similar Compounds
Luteinizing hormone-releasing hormone: Another hypothalamic hormone involved in the regulation of reproductive functions.
Gonadotropin-releasing hormone: Regulates the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary.
Uniqueness
Pyroglutamyl-histidyl-prolylamide is unique in its specific role in the hypothalamic-pituitary-thyroid axis and its ability to stimulate the release of thyroid-stimulating hormone. Unlike other hypothalamic hormones, it does not cleave the pyroglutamyl-histidyl bond of luteinizing hormone-releasing hormone .
Propiedades
Fórmula molecular |
C16H22N6O4 |
|---|---|
Peso molecular |
362.38 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12?/m0/s1 |
Clave InChI |
XNSAINXGIQZQOO-NDQFZYFBSA-N |
SMILES isomérico |
C1CC(N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![CASANTHRANOL [cascaroside A shown]](/img/structure/B10753119.png)
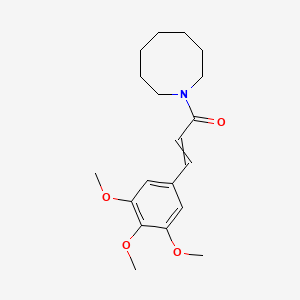
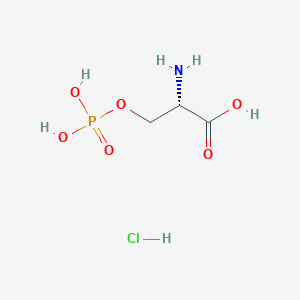
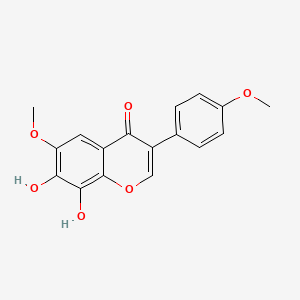
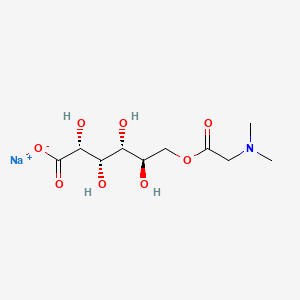




![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)
